4-(4-Chlorophenyl)-2-butenoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (E)-4-(4-chlorophenyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNNAZQKCVOON-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745406 | |
| Record name | Ethyl (2E)-4-(4-chlorophenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105703-73-8 | |
| Record name | Ethyl (2E)-4-(4-chlorophenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester typically involves the esterification of 4-(4-Chlorophenyl)-2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-butenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)-2-butenoic acid.
Reduction: 4-(4-Chlorophenyl)-2-buten-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-2-butenoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The chlorophenyl group may enhance binding affinity to certain biological targets, leading to its observed effects.
Comparison with Similar Compounds
Electronic Effects
- Chlorophenyl vs.
- Halogen Substitution (Cl vs. F): Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate (Ki data unavailable) may exhibit reduced metabolic stability compared to the chlorinated analogue due to fluorine’s smaller size and lower lipophilicity .
Steric and Functional Group Influences
- Ketone and Ester Groups: The presence of a 4-oxo group in (E/Z)-2-(4-chloro-benzoyl)-4-(4-chloro-phenyl)-4-oxo-but-2-enoic acid ethyl ester increases polarity, likely reducing solubility in nonpolar solvents compared to the target compound .
- Branching Effects : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate’s methyl group introduces steric hindrance, which could slow ester hydrolysis compared to unbranched analogues .
Metabolic Stability and Biotransformation Pathways
- Ester Cleavage: Ethyl esters with aromatic substituents, such as beclobrate, undergo rapid hydrolysis to carboxylic acids (e.g., beclobrinic acid) via esterases . The chlorophenyl group in this compound may delay hydrolysis due to steric or electronic effects, though direct data is lacking.
- Oxidative Metabolism: Chlorobenzilate undergoes oxidation at the methylene bridge, forming carbinol and benzophenone metabolites . Similar pathways may occur in the target compound, depending on substituent accessibility.
Data Table: Comparative Overview of Analogues
Biological Activity
4-(4-Chlorophenyl)-2-butenoic acid ethyl ester, also known as ethyl 4-(4-chlorophenyl)but-2-enoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant research findings.
- Molecular Formula : C12H13ClO2
- Molecular Weight : 222.68 g/mol
- CAS Number : 1105703-73-8
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate under basic conditions, followed by subsequent esterification processes. The general reaction pathway can be summarized as follows:
-
Condensation Reaction :
-
Esterification :
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Its structure allows it to modulate enzyme activity and influence signaling pathways related to inflammation and cancer.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of butenoic acids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Studies have demonstrated that the compound may possess anti-inflammatory properties. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was tested against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity, warranting further exploration into its therapeutic potential .
Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound involved treating macrophage cells with varying concentrations. The results indicated a dose-dependent reduction in cytokine levels:
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This suggests that higher concentrations significantly enhance anti-inflammatory effects, marking it as a candidate for further drug development .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
